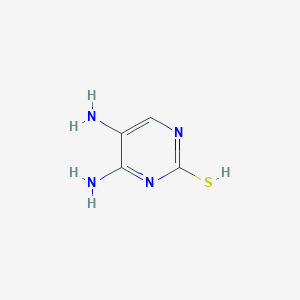

4,5-Diaminopyrimidine-2-thiol

描述

4,5-Diaminopyrimidine-2-thiol is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are integral components of nucleic acids. This compound, with the molecular formula C4H6N4S, features two amino groups at positions 4 and 5 and a thiol group at position 2 on the pyrimidine ring .

准备方法

Synthetic Routes and Reaction Conditions: 4,5-Diaminopyrimidine-2-thiol can be synthesized through various methods. One common approach involves the reaction of 2,4-dichloropyrimidine with thiourea under basic conditions to yield the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

化学反应分析

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids.

Reagents/Conditions :

Products :

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Disulfide formation | H₂O₂ | 4,5-Diaminopyrimidine-2-disulfide | |

| Sulfonic acid formation | I₂/KOH | 4,5-Diaminopyrimidine-2-sulfonic acid |

Example : Oxidation with H₂O₂ yields dimeric disulfides, critical for stabilizing the thiol group in biological systems .

Reduction Reactions

The thiol group can be reduced to regenerate free thiols or modify adjacent functional groups.

Reagents/Conditions :

Products :

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Thiol regeneration | NaBH₄ | This compound (reduced form) |

Note : Reduction is less common due to the stability of the thiol group under standard conditions.

Substitution Reactions

The amino (-NH₂) and thiol (-SH) groups participate in nucleophilic substitutions.

Thiol Group Substitution

Reagents/Conditions :

Products :

| Reactant | Reagent | Product | Reference |

|---|---|---|---|

| This compound | Benzyl chloride | 2-Benzylthio-4,5-diaminopyrimidine | |

| This compound | Acetyl chloride | 2-Acetylthio-4,5-diaminopyrimidine |

Amino Group Substitution

Reagents/Conditions :

Example : Reaction with triethyl orthoformate yields 6-chloro-8,9-disubstituted 7H-purine derivatives .

Condensation and Cyclization Reactions

The amino and thiol groups facilitate cyclization to form fused heterocycles.

Key Transformations :

-

With phenacyl bromides : Forms imine intermediates, leading to thiazolo[5,4-d]pyrimidines .

-

With thiourea/malononitrile : Produces 4,6-diaminopyrimidine-2-thiol derivatives .

Data Table :

| Starting Material | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | Phenacyl bromide/DMF | 2-(2-Oxo-2-arylethyl)thio derivatives | 75–85% | |

| This compound | Thiourea/ethanol | 4,6-Diaminopyrimidine-2-thiol | 68% |

Case Study : Reaction with phosphorus pentasulfide in pyridine yields 5-amino-2-methylthiazolo[5,4-d]pyrimidine-7-thiol, a precursor for antitumor agents .

Metal Complexation

The thiol group coordinates with metal ions, forming stable complexes.

Examples :

-

Gold (Au³⁺) : Forms nanoparticles with enhanced antibacterial activity.

Application : Gold complexes derived from this compound show broad-spectrum antimicrobial activity against E. coli and S. aureus.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its unique substitution pattern:

| Compound | Functional Groups | Key Reactivity |

|---|---|---|

| This compound | -NH₂ (C4, C5), -SH (C2) | High nucleophilicity at S and N sites |

| 4,6-Diaminopyrimidine-2-thiol | -NH₂ (C4, C6), -SH (C2) | Preferential substitution at C6 |

| 2,4-Diaminopyrimidine | -NH₂ (C2, C4) | Lacks thiol-driven reactions |

科学研究应用

Industrial Production

In industrial contexts, the synthesis may involve large-scale batch reactions optimized for yield and purity. Techniques such as recrystallization or chromatography are often employed to isolate the final product.

Chemistry

4,5-Diaminopyrimidine-2-thiol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for diverse chemical modifications that can lead to new materials with tailored properties.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and as a ligand in biochemical assays. The thiol group can form covalent bonds with cysteine residues in proteins, which may inhibit enzyme activity. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, enhancing the binding affinity and specificity of various biological targets.

Medicine

Research has highlighted the therapeutic potential of this compound in various medical applications:

- Anti-inflammatory Properties : Studies have shown that derivatives of this compound exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. For instance, certain derivatives demonstrated IC₅₀ values comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Activity : The compound has been explored for its antibacterial properties when modified into gold nanoparticles. These nanoparticles showed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Preclinical studies suggest that this compound derivatives may act as dual inhibitors targeting specific proteins involved in cancer growth. Animal models have indicated that these compounds can inhibit tumor growth effectively .

Case Studies and Data Tables

The following table summarizes key findings from recent studies involving this compound and its derivatives:

作用机制

The mechanism of action of 4,5-diaminopyrimidine-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the amino groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity .

相似化合物的比较

4,6-Diaminopyrimidine-2-thiol: Similar structure but with amino groups at positions 4 and 6.

2,4-Diaminopyrimidine: Lacks the thiol group but has amino groups at positions 2 and 4.

2,5-Diaminopyrimidine: Features amino groups at positions 2 and 5 without the thiol group

Uniqueness: 4,5-Diaminopyrimidine-2-thiol is unique due to the presence of both amino and thiol groups on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

4,5-Diaminopyrimidine-2-thiol (DAPT) is a sulfur-containing derivative of pyrimidine, characterized by its unique structure featuring two amino groups at positions 4 and 5 and a thiol group at position 2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and applications in drug development.

- Molecular Formula : C₄H₆N₄S

- Molecular Weight : Approximately 142.18 g/mol

- Structural Features : The presence of both amino and thiol groups enhances its reactivity and biological activity compared to non-thiolated analogs.

The biological activity of DAPT is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in enzymes, potentially inhibiting their activity. This mechanism is significant for targeting specific enzymes involved in disease processes.

- Binding Interactions : The amino groups facilitate hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity to biological targets.

Antimicrobial Activity

Research indicates that DAPT exhibits notable antimicrobial properties:

- Bacterial Inhibition : DAPT has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies suggest that DAPT may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Anti-inflammatory Properties

DAPT has been explored for its anti-inflammatory effects:

- COX Inhibition : Studies have demonstrated that DAPT can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC₅₀ values for COX-2 inhibition are reported to be comparable to standard anti-inflammatory drugs .

| Compound | IC₅₀ (µM) |

|---|---|

| DAPT | 0.04 ± 0.02 |

| Celecoxib (Standard Drug) | 0.04 ± 0.01 |

Anticancer Activity

DAPT's structural similarity to other pyrimidine derivatives positions it as a candidate for anticancer drug development:

- Cytotoxicity Studies : Preliminary results indicate that DAPT may exhibit cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The compound's ability to induce apoptosis in cancer cells is under investigation .

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Breast) | 0.029 |

| HT-29 (Colorectal) | 0.042 |

Case Studies

-

Inhibition of Kinases :

- A study designed pyrrolo[2,3-d]pyrimidines as potential inhibitors targeting Plasmodium falciparum calcium-dependent protein kinase (PfCDPK). DAPT derivatives were evaluated for their inhibitory activity against these kinases, revealing promising results with IC₅₀ values ranging from 0.210 to 0.530 µM .

- Antimicrobial Efficacy :

属性

IUPAC Name |

5,6-diamino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4S/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVXWCSUTDEXFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80901501 | |

| Record name | NoName_627 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。